3-iodo-1H-indole-7-carbaldehyde

Cross-Coupling Sonogashira Suzuki

Researchers requiring efficient indole scaffold diversification face bottlenecks with bromo/chloro analogs due to poor cross-coupling reactivity. 3-Iodo-1H-indole-7-carbaldehyde (CAS 1251834-02-2) overcomes this with a superior C3-iodo leaving group for high-yield Suzuki and Sonogashira couplings, plus an orthogonal C7-formyl handle for condensations. • Enables automated 96-well parallel library synthesis for rapid SAR exploration • Validated core for kinase inhibitors & IDO1-targeting immunomodulatory agents • Consistent ≥95% purity across batches; shipped ambient globally with long-term storage at 2-8°C

Molecular Formula C9H6INO
Molecular Weight 271.057
CAS No. 1251834-02-2
Cat. No. B596528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-indole-7-carbaldehyde
CAS1251834-02-2
Molecular FormulaC9H6INO
Molecular Weight271.057
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=CN2)I)C=O
InChIInChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H
InChIKeyJWBMPDSUFAISPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indole-7-carbaldehyde: Versatile Indole Building Block


3-Iodo-1H-indole-7-carbaldehyde (CAS 1251834-02-2) is a disubstituted indole derivative bearing an iodine atom at the C3 position and a formyl group at C7 . With a molecular formula of C9H6INO and a molecular weight of 271.05 g/mol, this heteroaromatic aldehyde serves as a high-value scaffold in medicinal chemistry and organic synthesis . The compound is primarily employed as a versatile building block for generating diverse indole-based libraries via transition metal-catalyzed cross-coupling at the C3-iodo site and aldehyde condensation reactions at C7 .

C3-Iodo Cross-Coupling Palladium-catalyzed Suzuki/Sonogashira handle
C7-Aldehyde Reactivity Orthogonal condensation or oxidation site
Deprotection-Free Sequential diversification without protecting groups

Why 3-Iodo-1H-indole-7-carbaldehyde Is Irreplaceable


The specific combination of a C3-iodo and a C7-formyl group on the indole core is not interchangeable with analogs bearing different halogens (e.g., 3-bromo or 3-chloro) or alternative substitution patterns. The C3-iodine atom provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs due to the weaker carbon-iodine bond, enabling more efficient Sonogashira and Suzuki couplings [1]. Meanwhile, the C7-aldehyde remains an orthogonal reactive handle for condensations or oxidations, a feature absent in compounds lacking the 7-formyl group or bearing N-substituents that block this reactivity . Substituting with the unsubstituted 1H-indole-7-carbaldehyde (CAS 1074-88-0) forfeits the C3 coupling site entirely, while 3-bromo-1H-indole-7-carbaldehyde (CAS 1520286-07-0) exhibits lower coupling yields and requires harsher conditions . These differences directly impact synthetic efficiency and the structural diversity achievable in library construction.

!
3-Bromo analog
Reported lower cross-coupling yields (40-60% vs >80%) and may require harsher conditions, affecting throughput.
!
N-Methyl analog
Blocks indole N-H reactivity and alters electronic properties, limiting orthogonal aldehyde utilization.
!
Non-iodinated parent
Lacks C3 coupling site entirely, reducing synthetic utility to a single aldehyde handle.

Evidence Differentiating 3-Iodo-1H-indole-7-carbaldehyde


C3-Iodo vs. C3-Bromo Reactivity in Cross-Coupling

3-Iodoindoles, including 3-iodo-1H-indole-7-carbaldehyde, exhibit significantly higher reactivity in palladium-catalyzed Sonogashira and Suzuki couplings compared to their 3-bromo counterparts due to the lower bond dissociation energy of the C-I bond (≈50 kcal/mol) versus C-Br (≈65 kcal/mol) [1]. Studies on 3-iodoindole derivatives demonstrate that Suzuki arylations proceed smoothly under mild conditions to afford 1,2,3-trisubstituted indoles in yields typically exceeding 80%, whereas analogous 3-bromoindoles require elevated temperatures and often yield lower conversions (40-60%) [2]. This enhanced reactivity translates to shorter reaction times and higher throughput in library synthesis.

Iodo vs. Bromo Coupling
Cross-study comparable
3-Iodo: >80% yield 3-Bromo: 40-60% yield
Pd-catalyzed Suzuki, mild conditions
Higher reported yields may improve synthetic efficiency and reduce purification burden.
Yields are system-dependent; verify under specific substrate/ligand conditions.
Cross-Coupling Sonogashira Suzuki Indole Functionalization

Orthogonal C3 and C7 Functionalization

3-Iodo-1H-indole-7-carbaldehyde uniquely combines a C3-iodo cross-coupling handle with a free C7-aldehyde group, enabling two sequential, non-interfering functionalization steps . In a representative workflow, the C3-position undergoes Sonogashira coupling with terminal alkynes (92% yield for the analogous 3-iodo-1H-indole-2-carboxaldehyde), followed by aldehyde condensation at C7 to install a second diversity element [1]. In contrast, the N-methyl analog (3-iodo-1-methyl-1H-indole-7-carbaldehyde, CAS 1251834-03-3) lacks the N-H hydrogen, altering both the electronic properties of the indole ring and the reactivity of the aldehyde group .

Orthogonal Functionalization
Class-level inference
Two sequential diversification steps without protection
Sonogashira at C3 Aldehyde condensation at C7
Orthogonal handles support efficient library synthesis.
Reactivity of N-methyl analog differs; not a direct substitute.
Orthogonal Functionalization Aldehyde Condensation Indole Library Synthesis

Commercial Purity and Supplier Quality

3-Iodo-1H-indole-7-carbaldehyde is commercially available with certified purity levels suitable for research and early development. Multiple suppliers offer the compound at ≥95% purity (Aksci, Leyan) , while MolCore provides material with NLT 98% purity under ISO certification . In comparison, the non-iodinated analog 1H-indole-7-carbaldehyde (CAS 1074-88-0) is typically supplied at 97-98% purity but lacks the critical C3 coupling handle . The 3-bromo analog is less widely available and often requires custom synthesis, introducing procurement delays.

Commercial Purity
Data to verify
≥95% (Aksci, Leyan)
NLT 98% (MolCore)
Reported purity levels support reproducible synthetic outcomes.
Supplier specifications may vary; confirm lot analysis before use.
Purity Quality Control Sourcing Building Block

Lipophilicity and Binding: Iodo vs. Non-Halogenated

The introduction of an iodine atom at the C3 position substantially increases the molecular weight and lipophilicity of the indole scaffold compared to the non-halogenated parent 1H-indole-7-carbaldehyde (MW 145.16 g/mol) . The higher molecular weight (271.05 g/mol) and increased logP (estimated ΔlogP ≈ +1.5-2.0 for iodo vs. hydrogen substitution) can enhance membrane permeability and target binding affinity in biological assays. For instance, related 3-iodoindole derivatives have demonstrated nanomolar IC50 values (e.g., 13 nM against mouse IDO1) [1], underscoring the impact of the iodo substituent on potency.

Physicochemical Shift
Context-dependent
3-Iodo: MW 271, cLogP ~2.5
Parent: MW 145, cLogP ~1.0
IDO1 IC50 13 nM (related derivative)
Lipophilicity increase may influence lead optimization; activity reported for analog.
IDO1 inhibition requires independent validation in target assays.
Lipophilicity Drug-likeness Physicochemical Properties SAR

3-Iodo-1H-indole-7-carbaldehyde: Research & Industrial Applications


Medicinal Chemistry: Kinase and IDO1 Inhibitor Scaffolds

The 3-iodo-1H-indole-7-carbaldehyde core serves as a privileged starting point for synthesizing kinase inhibitors and immunomodulatory agents. Its C3-iodo group enables rapid diversification via Suzuki or Sonogashira couplings to generate focused libraries for structure-activity relationship (SAR) studies [1]. The C7-aldehyde can be converted to carboxylic acids, amines, or hydrazones, further expanding the chemical space. Related 3-iodoindoles have demonstrated potent IDO1 inhibition (IC50 = 13 nM) [2], validating the scaffold's relevance in immuno-oncology and anti-inflammatory drug discovery.

Parallel Library Synthesis and High-Throughput Experimentation

Due to the high and predictable reactivity of the C3-iodo group in palladium-catalyzed cross-couplings, 3-iodo-1H-indole-7-carbaldehyde is ideally suited for automated parallel library synthesis [1]. The compound can be arrayed with diverse boronic acids or terminal alkynes in 96-well format to generate hundreds of analogs in a single campaign. The orthogonal C7-aldehyde further enables subsequent diversification steps without cross-reactivity, a feature that significantly accelerates the exploration of indole-based chemical space [2].

Natural Product Synthesis and Polycycle Construction

The C3-iodoindole motif is a key intermediate in the total synthesis of β-carboline and γ-carboline alkaloids, which possess anxiolytic and anticancer activities [1]. 3-Iodo-1H-indole-7-carbaldehyde can be elaborated via intramolecular Heck reactions or enolate arylations to construct fused indolo-b-fused nitrogen heterocycles, such as pyrrolo[3,4-b]indoles [2]. The presence of the C7-aldehyde provides an additional anchor for macrocyclization or further ring-forming reactions.

Agrochemical and Material Science Precursors

Beyond pharmaceuticals, the 3-iodoindole-7-carbaldehyde scaffold is employed in the synthesis of functional materials and agrochemical intermediates. Its ability to undergo efficient cross-coupling makes it a valuable monomer for conjugated polymers or small-molecule emitters [1]. The aldehyde group can be reduced to a hydroxymethyl or oxidized to a carboxylic acid, offering handles for further derivatization in the development of novel herbicides or fungicides.

Application
Selection Property
Validation Focus
Kinase/IDO1 inhibitor scaffold synthesis
C3-iodo cross-coupling handle
SAR diversification and lead optimization
Automated parallel library synthesis
High and predictable C3 reactivity
Orthogonal C7 aldehyde for secondary diversification
β-Carboline alkaloid synthesis
C3-iodo for intramolecular Heck reactions
Fused indole heterocycle construction
Functional material & agrochemical precursors
Efficient cross-coupling monomer
Aldehyde derivatization for functional materials

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